1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride

Descripción general

Descripción

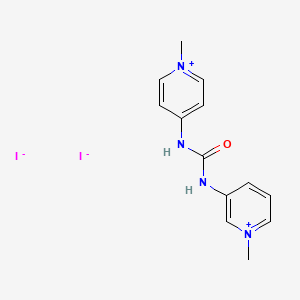

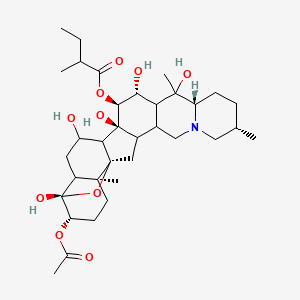

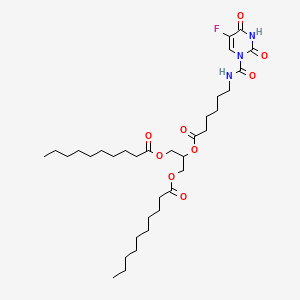

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride, also known as DDFU, is a novel compound that has gained significant attention in the field of cancer research. DDFU is a prodrug that is activated in cancerous cells, making it a promising candidate for cancer treatment.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride involves the condensation of 1,3-didecanoylglycerol with 5-fluorouracil-1-carboxylic acid, followed by the protection of the amino group and subsequent amidation with 6-aminohexanoic acid. The final product is obtained after deprotection of the amino group.

Starting Materials

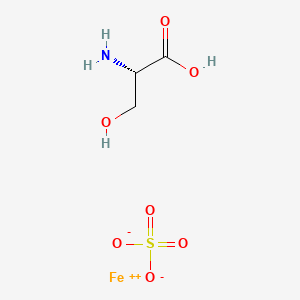

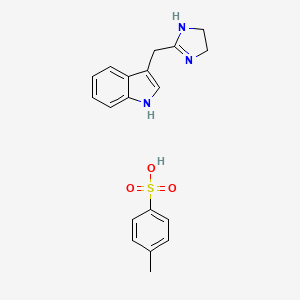

1,3-didecanoylglycerol, 5-fluorouracil-1-carboxylic acid, 6-aminohexanoic acid, Dicyclohexylcarbodiimide (DCC), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Methanol, Chloroform, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4)

Reaction

1. 1,3-didecanoylglycerol is dissolved in DMF and reacted with 5-fluorouracil-1-carboxylic acid in the presence of DCC and DIPEA to form the corresponding ester., 2. The amino group of the ester is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc)., 3. The protected ester is then reacted with 6-aminohexanoic acid in the presence of DCC and DIPEA to form the amide bond., 4. The Boc protecting group is removed using HCl in methanol to obtain the intermediate product., 5. The intermediate product is purified by column chromatography using chloroform/methanol as the eluent., 6. The final product is obtained after deprotection of the amino group using HCl in methanol., 7. The product is purified by recrystallization from a suitable solvent such as chloroform/methanol., 8. The purity of the final product is confirmed by NMR and mass spectrometry, and the identity is confirmed by comparison with authentic samples.

Mecanismo De Acción

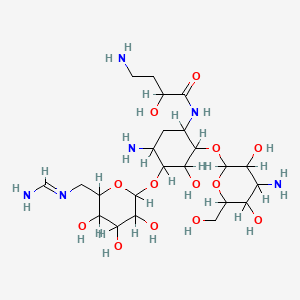

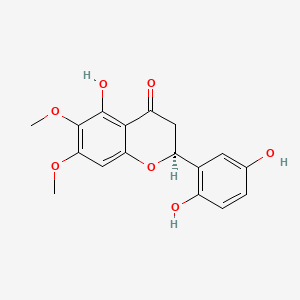

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is activated in cancer cells by the enzyme carboxylesterase, which cleaves the ester bond between the glycerol and decanoyl groups. The resulting product, 5-fluorouracil, is a potent inhibitor of thymidylate synthase, an enzyme required for DNA synthesis. This inhibition leads to cell cycle arrest and ultimately cell death.

Efectos Bioquímicos Y Fisiológicos

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models. In addition, 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has limited solubility in water, which can pose challenges in drug delivery. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride.

Direcciones Futuras

There are several future directions for research on 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride. One area of interest is the development of more efficient drug delivery systems to improve its solubility and bioavailability. Another area of interest is the combination of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride with other anticancer agents to enhance its efficacy. Furthermore, studies are needed to determine the long-term effects of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride on normal cells and its potential for resistance development.

Aplicaciones Científicas De Investigación

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit selective toxicity towards cancer cells while sparing normal cells. This property makes it an attractive candidate for chemotherapy.

Propiedades

IUPAC Name |

[3-decanoyloxy-2-[6-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]hexanoyloxy]propyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56FN3O9/c1-3-5-7-9-11-13-16-20-29(39)45-25-27(26-46-30(40)21-17-14-12-10-8-6-4-2)47-31(41)22-18-15-19-23-36-33(43)38-24-28(35)32(42)37-34(38)44/h24,27H,3-23,25-26H2,1-2H3,(H,36,43)(H,37,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUYCYKYMKZSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCNC(=O)N1C=C(C(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56FN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231402 | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

CAS RN |

81821-86-5 | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081821865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.